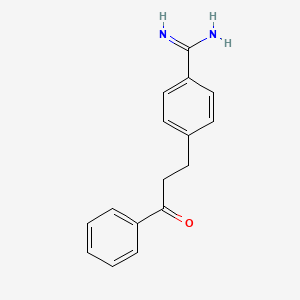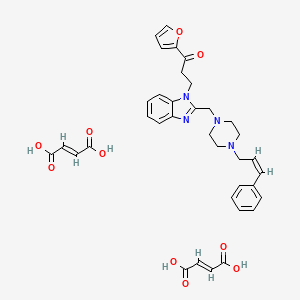![molecular formula C17H17F3OS B14595913 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 61166-78-7](/img/structure/B14595913.png)
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is an organic compound that features a benzene ring substituted with a methyl group, a propylsulfanyl group, and a trifluoromethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including:
Formation of the Propylsulfanyl Group: This can be achieved by reacting a suitable thiol with a propyl halide under basic conditions.
Introduction of the Trifluoromethylphenoxy Group: This step might involve a nucleophilic aromatic substitution reaction where a trifluoromethylphenol reacts with a halogenated benzene derivative.
Final Assembly: The final compound is assembled by coupling the intermediate products under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenyl]benzene: Similar structure but without the oxygen atom in the phenoxy group.
1-Methyl-2-(propylsulfanyl)-4-[4-(fluoromethyl)phenoxy]benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties such as increased lipophilicity and metabolic stability.
Eigenschaften
CAS-Nummer |
61166-78-7 |
|---|---|
Molekularformel |
C17H17F3OS |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-methyl-2-propylsulfanyl-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H17F3OS/c1-3-10-22-16-11-15(7-4-12(16)2)21-14-8-5-13(6-9-14)17(18,19)20/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
KPFGQUWBKVKCQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


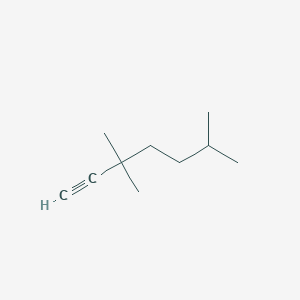


![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
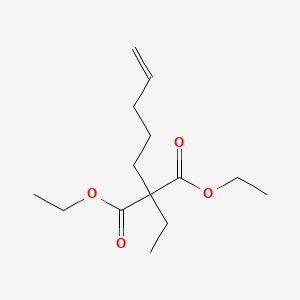
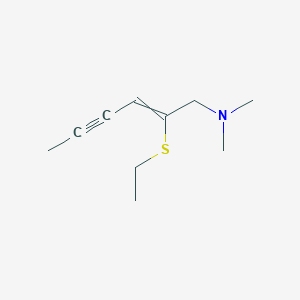
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
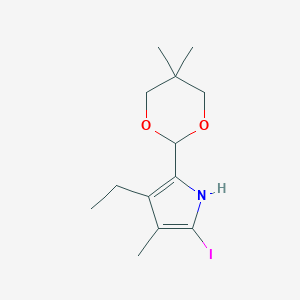
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
